4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide is a synthetic organic compound that belongs to the isothiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the isothiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step might involve nucleophilic substitution reactions.
Attachment of the methoxyphenyl and methylbenzyl groups: These groups can be introduced through coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the isothiazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly for its potential biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxamide
- 4-amino-3-(4-methylphenyl)-N-(4-methylbenzyl)isothiazole-5-carboxamide
Uniqueness
The uniqueness of 4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide lies in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-3-5-13(6-4-12)11-21-19(23)18-16(20)17(22-25-18)14-7-9-15(24-2)10-8-14/h3-10H,11,20H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJNFIKEAWSFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.